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Compound of Interest

Compound Name: Talviraline

Cat. No.: B1681227

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Talviraline (HBY 097), a
second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), with the standard
antiretroviral treatments for HIV-1 infection prevalent during its clinical evaluation in the mid-to-
late 1990s. The primary standard of care at the time consisted of nucleoside reverse
transcriptase inhibitor (NRTI) monotherapy, most commonly with zidovudine (AZT), or
combination therapy, typically zidovudine with lamivudine.

Efficacy Data Summary

The following table summarizes the available quantitative data on the efficacy of Talviraline
compared to standard treatments of its era, focusing on the key virologic marker of HIV-1 RNA

viral load reduction in plasma.
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Mean Change

Treatment Study Duration of in HIV-1 RNA
. . Reference
Regimen Population Treatment (log10
copies/mL)
Asymptomatic or
Talviraline (HBY mildly )
) -1.31 (maximum
097) symptomatic 1 week [1]
] decrease)
Monotherapy HIV-1-infected
patients
Asymptomatic or
Talviraline (HBY mildly )
) -2.19 (maximum
097) + symptomatic 4 weeks [1]
) ) ) decrease)
Zidovudine HIV-1-infected
patients
Zidovudine-
Zidovudine experienced,
. 24 weeks +0.07 [2]
Monotherapy HIV-1-positive
patients
] ] Antiretroviral-
Zidovudine )
naive, HIV-1- 24 weeks -0.57 [3]
Monotherapy N )
positive patients
Zidovudine-
Zidovudine + experienced,
o - 24 weeks -0.77 t0 -0.96 [2]
Lamivudine HIV-1-positive
patients
) ) Antiretroviral-
Zidovudine + ]
o naive, HIV-1- 24 weeks -1.33 [3]
Lamivudine . )
positive patients
Asymptomatic o
] ] ] Significant
Zidovudine HIV-infected o
] 55 weeks decline in p24 [4]
Monotherapy adults with <500

CD4+ cells/mms3

antigen levels
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Zidovudine Pregnant women  From study entry  -0.24 (median

Monotherapy with HIV-1 to delivery reduction)

Experimental Protocols
Talviraline (HBY 097) Phase Il Clinical Trial
(NCT00002357)

While the full, detailed protocol is not publicly available, based on the study abstract, the key
elements of the experimental design were as follows:

o Study Design: A multicenter, randomized, double-blind, dose-escalation study.
o Participants: Asymptomatic or mildly symptomatic HIV-1-infected patients.
« Intervention Arms:

o Talviraline (HBY 097) monotherapy at escalating doses (one cited dose is 250 mg three
times daily).

o Talviraline (HBY 097) in combination with zidovudine at escalating doses of Talviraline
(one cited dose is 750 mg three times daily).

o Primary Endpoints: Safety and antiviral activity, with the latter measured by changes in
plasma HIV-1 RNA levels.

o Duration: The abstract reports data from up to 12 weeks of treatment.

e Genotypic Analysis: Development of resistance was monitored through genotypic analysis of
the reverse transcriptase gene.

Standard Treatment: Zidovudine and Lamivudine
Combination Therapy (Lamivudine European HIV
Working Group)

o Study Design: A double-blind, randomized, multicenter, comparative trial.
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Participants: HIV-1-positive, antiretroviral-naive patients with CD4+ cell counts between 100
and 400 cells/uL.

Intervention Arms:

o Zidovudine monotherapy (200 mg every 8 hours).

o Lamivudine (300 mg every 12 hours) in combination with zidovudine (200 mg every 8

hours).

Primary Efficacy Measures: Changes in CD4+ cell counts and HIV-1 viral load.

Duration: 24 weeks, with an open-label extension.[3]
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Caption: Mechanism of Talviraline, an NNRT], inhibiting HIV-1 reverse transcriptase.

Experimental Workflow: Talviraline Phase Il Clinical Trial
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Caption: Generalized workflow of the Talviraline Phase Il clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States
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